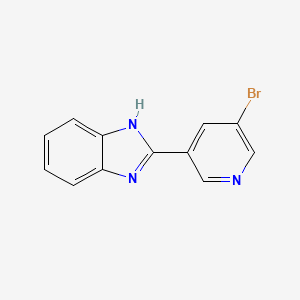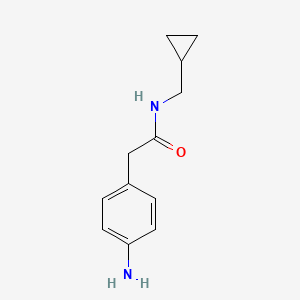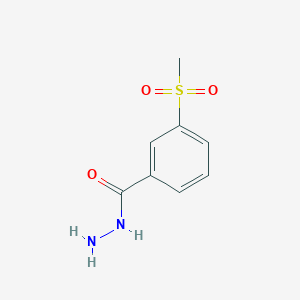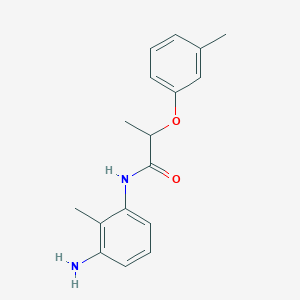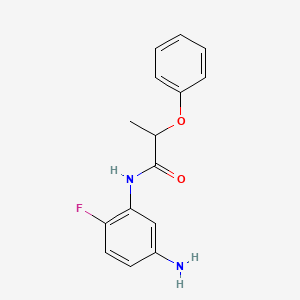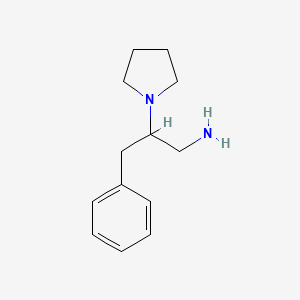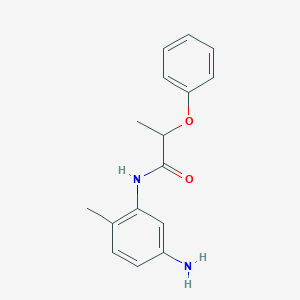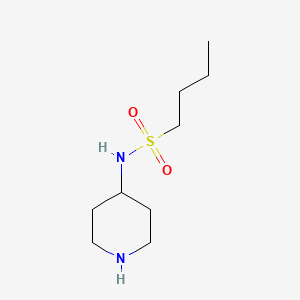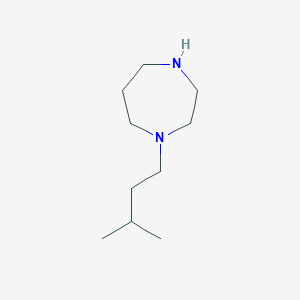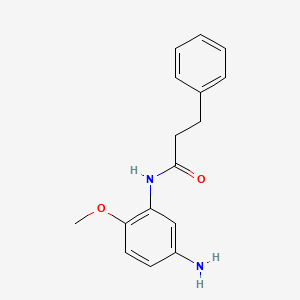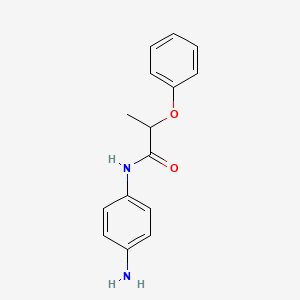
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Overview
Description
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I have access to .Mechanism of Action
Target of Action
It is structurally similar to ripasudil , which is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . ROCK is an important downstream effector of Rho, which plays a significant role in the contractile control of smooth muscle tissue .
Mode of Action
Based on its structural similarity to ripasudil, it may also act as a rock inhibitor . ROCK inhibitors work by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility .
Biochemical Pathways
It is known that rock inhibitors like ripasudil can influence the rho/rock pathway, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Pharmacokinetics
Ripasudil, a structurally similar compound, has high intraocular permeability and works by decreasing intraocular pressure (iop) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .
Result of Action
Based on its structural similarity to ripasudil, it may also have the potential to reduce intraocular pressure and increase flow facility .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the activity of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral diazepanes . This interaction is crucial for the synthesis of optically pure 1,4-diazepanes, which are important in pharmaceutical applications. Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, further highlighting its versatility in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of Rho-associated kinase, which plays a role in regulating the cytoskeleton and cell motility . By interacting with this kinase, this compound can alter cellular dynamics and impact processes such as cell migration and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain imine reductases, thereby affecting the synthesis of chiral diazepanes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in biochemical assays . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, making it suitable for therapeutic applications . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed, indicating the importance of careful dosage management in experimental and clinical settings. Threshold effects have also been noted, where certain biological responses are only triggered at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes enzymatic reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and efficacy of this compound, as well as its potential side effects. Understanding these pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its biological activity . The distribution of this compound can also be influenced by factors such as tissue permeability and blood flow, which affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be directed to the mitochondria, where it can influence cellular respiration and energy production . Additionally, this compound can localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-9(2)10(13)12-7-4-5-11-6-8-12/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUVXZGTJVNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


